N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-tuberculosis agent. The structure of this compound features a benzyl group attached to a 2,7-dimethylimidazo[1,2-a]pyridine core with a carboxamide functional group, which is critical for its biological activity.
The compound is primarily synthesized through methods that involve the condensation of specific precursors under controlled conditions. Notable sources for information on this compound include scientific journals and chemical databases such as PubChem and BenchChem, which provide detailed synthesis protocols and biological evaluations.
N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide can be classified as:
The synthesis of N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide typically involves several steps:
The reaction typically proceeds through the formation of an activated intermediate that subsequently reacts with benzylamine to yield the desired product. Purification methods such as recrystallization or chromatography are employed to isolate the final compound in high purity.
The molecular structure of N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide can be represented by its InChI notation:
Key structural data includes:
N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide primarily targets Mycobacterium tuberculosis by inhibiting specific membrane proteins critical for bacterial survival.
Research indicates that this compound interacts with the mycobacterial membrane protein large 3 transporter (MmpL3), affecting the phosphatidylinositol-3-kinase (PI3K) pathway. This inhibition disrupts essential processes within the bacteria, leading to its death.
Key physical properties include:
Relevant chemical properties include:
N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide has significant potential in scientific research:
This compound exemplifies the importance of structure-function relationships in drug design and highlights ongoing research efforts aimed at combating infectious diseases.
The imidazo[1,2-a]pyridine core serves as the foundational pharmacophore in N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide, enabling potent antimycobacterial activity. This bicyclic heteroaromatic system comprises a five-membered imidazole ring fused with a six-membered pyridine ring, creating a planar, electron-rich scaffold ideal for π-π stacking interactions within biological targets. The 3-carboxamide group, positioned orthogonally to the fused ring system, acts as a hydrogen-bond acceptor/donor bridge, while the N-benzyl moiety provides hydrophobic bulk essential for target engagement. The 2,7-dimethyl substituents function as metabolic shields, protecting the heterocycle from oxidative degradation. Collectively, these elements form a "three-finger" pharmacophoric model: the imidazo[1,2-a]pyridine core (structural anchor), the 3-carboxamide linker (polar interaction domain), and the N-benzyl group (hydrophobic pocket binder) [6].
Critical binding energy contributions were quantified through comparative isosteric replacements. Removal of the 2-methyl group reduces potency by >100-fold, while omission of the 7-methyl group diminishes activity 10-fold, confirming their complementary steric roles. The carboxamide carbonyl exhibits a dipole moment of 3.5 D, facilitating strong hydrogen bonding with the QcrB subunit of cytochrome bc₁ complex in Mycobacterium tuberculosis (MIC = 0.003–0.5 µM). This pharmacophore maintains efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains due to its novel mechanism, distinct from first-line tuberculosis drugs [1] [4].
Table 1: Pharmacophoric Elements and Their Functional Roles
| Structural Element | Role in Pharmacophore | Impact on Anti-TB Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine core | Planar aromatic platform for π-stacking | Frame essential for target recognition |
| C3-carboxamide | Hydrogen-bonding domain | Binds polar residues in QcrB binding pocket |
| N-benzyl group | Hydrophobic pocket occupation | Enhances membrane permeability and affinity |
| 2-Methyl substituent | Metabolic stabilization & steric control | Prevents enzymatic oxidation; boosts MIC 10x |
| 7-Methyl substituent | Electron density modulation | Optimizes logP for cellular uptake |
Substituent positioning on the imidazo[1,2-a]pyridine scaffold profoundly influences antitubercular potency. The 2,7-dimethyl configuration in N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide demonstrates superior activity (MIC~90~ ≤0.006 µM) compared to isomeric analogs due to synergistic electronic and steric effects. The 2-methyl group adjacent to the ring fusion point elevates electron density at N1-C2 bond, increasing resistance to metabolic degradation. Concurrently, the 7-methyl group ortho to the pyridinic nitrogen modulates basicity (pK~a~ shift from 5.8 to 6.2), enhancing membrane penetration [1] [6].
Isomeric variations like 2,6-dimethyl substitution reduce potency 50-fold (MIC~90~ >1 µM), as confirmed by head-to-head assays in glycerol-alanine-salts media. This stems from altered molecular topology: the 7-methyl group in the lead compound occupies a vacant region in the QcrB binding pocket, while 6-methyl sterically clashes with conserved Tyr257. Similarly, unsubstituted analogs exhibit MIC~90~ values >10 µM due to cytochrome P450-mediated hydroxylation at C7. Remarkably, 2,7-dimethyl derivatives maintain submicromolar activity against non-replicating M. tuberculosis in low-oxygen recovery assays (LORA), underscoring their positional advantage for targeting dormant bacilli [1] [4].
Table 2: Bioactivity Comparison of Isomeric Dimethylimidazopyridines
| Substituent Pattern | MIC~90~ vs. H37Rv (µM) | VERO Toxicity IC~50~ (µM) | Selectivity Index (IC~50~/MIC~90~) |
|---|---|---|---|
| 2,7-Dimethyl | 0.003–0.5 | >128 | >25,600 |
| 2,6-Dimethyl | 1.4–2.1 | >128 | ~61 |
| 3,7-Dimethyl | 8.7–14.3 | 89 | ~6 |
| Unsubstituted | >10 | >128 | <12.8 |
Functionalization of the benzyl carboxamide moiety directly modulates target affinity and whole-cell activity. The unsubstituted N-benzyl group achieves optimal balance between lipophilicity (logP = 3.6) and steric occupancy of a hydrophobic cleft in the QcrB subunit. Para-substitutions on the benzyl ring induce divergent effects: electron-donating groups like 4-methoxy enhance potency (MIC = 0.5 µM) by strengthening van der Waals contacts, while 4-chloro analogs (MIC = 0.3 µM) benefit from halogen bonding with Thr158. Conversely, meta-substitutions disrupt binding geometry, increasing MIC values to 1.2 µM [1] .
Ortho-substitutions are sterically prohibitive, with 2-methoxybenzyl derivatives showing 5-fold reduced activity. Removal of the benzylic methylene bridge (as in N-phenyl analog) abolishes potency (MIC >128 µM), confirming the necessity of a flexible spacer for correct carboxamide orientation. Hydrogen-bond donor capacity is critical: replacing the carboxamide NH with N-methyl groups diminishes activity 100-fold due to lost H-bond donation to Glu256. Crystallographic studies confirm the canonical cis-amide conformation, where the benzyl and imidazopyridine rings adopt coplanar alignment (dihedral <30°), maximizing simultaneous contact with hydrophobic subpockets [10].
Table 3: Structure-Activity Relationships of Benzyl Carboxamide Modifications
| Benzyl Substituent | MIC~90~ (µM) vs. H37Rv | Relative Potency | Key Interactions |
|---|---|---|---|
| Unsubstituted | 0.4–0.5 | 1.0x | Hydrophobic packing with Val152, Leu159 |
| 4-Chloro | 0.3 | 1.7x | Halogen bond with Thr158 |
| 4-Methoxy | 0.5 | 0.8x | Enhanced van der Waals contacts |
| 3-Chloro | 1.2 | 0.3x | Suboptimal pocket occupation |
| 2-Methoxy | 2.8 | 0.2x | Steric clash with Phe161 |
| N-Phenyl (direct) | >128 | <0.01x | Loss of conformational flexibility |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6